1-Bromo-3-iso-pentyloxybenzene
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Overview
Description
1-Bromo-3-iso-pentyloxybenzene is an organic compound that belongs to the class of aromatic bromides. It is characterized by a benzene ring substituted with a bromine atom and an iso-pentyloxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-iso-pentyloxybenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by etherification. One common method involves the bromination of 3-hydroxybenzene using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromo-3-hydroxybenzene. This intermediate is then reacted with iso-pentyl bromide in the presence of a base like potassium carbonate to form this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-iso-pentyloxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The iso-pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products
Substitution: Formation of 3-iso-pentyloxyaniline or 3-iso-pentyloxythiophenol.
Oxidation: Formation of 3-iso-pentyloxybenzaldehyde or 3-iso-pentyloxybenzoic acid.
Reduction: Formation of 1-bromo-3-iso-pentyloxycyclohexane.
Scientific Research Applications
1-Bromo-3-iso-pentyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-iso-pentyloxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and iso-pentyloxy group contribute to its reactivity and binding affinity. For instance, in biological systems, it may inhibit enzyme activity by forming covalent bonds with active site residues, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methoxybenzene: Similar structure but with a methoxy group instead of iso-pentyloxy.
1-Bromo-3-ethoxybenzene: Contains an ethoxy group instead of iso-pentyloxy.
1-Bromo-3-propoxybenzene: Features a propoxy group instead of iso-pentyloxy.
Uniqueness
1-Bromo-3-iso-pentyloxybenzene is unique due to the presence of the iso-pentyloxy group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, making it suitable for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-3-(3-methylbutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTDGCNUNRMKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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